molecular formula C28H30N4O4 B15020753 N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]

N~2~,N~2~'-(benzene-1,3-diyldimethanediyl)bis[N~1~-(2,4-dimethylphenyl)ethanediamide]

Cat. No.: B15020753
M. Wt: 486.6 g/mol
InChI Key: CEQGQNDMDMLERN-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure and potential applications in various fields of scientific research. This compound is notable for its intricate molecular arrangement, which includes multiple phenyl groups and amide linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions: Utilizing amines and carboxylic acids or their derivatives.

    Coupling Reactions: Employing reagents like carbodiimides to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction parameters to ensure high yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • BIS-(3,4-DIMETHYL-PHENYL)-METHANONE
  • SODIUM, 2-(2,3-DIMETHYL-PHENYLAMINO)-BENZOATE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-N’-{[3-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]FORMAMIDO}METHYL)PHENYL]METHYL}ETHANEDIAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its multiple phenyl groups and amide linkages contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H30N4O4

Molecular Weight

486.6 g/mol

IUPAC Name

N-[[3-[[[2-(2,4-dimethylanilino)-2-oxoacetyl]amino]methyl]phenyl]methyl]-N'-(2,4-dimethylphenyl)oxamide

InChI

InChI=1S/C28H30N4O4/c1-17-8-10-23(19(3)12-17)31-27(35)25(33)29-15-21-6-5-7-22(14-21)16-30-26(34)28(36)32-24-11-9-18(2)13-20(24)4/h5-14H,15-16H2,1-4H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)

InChI Key

CEQGQNDMDMLERN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)CNC(=O)C(=O)NC3=C(C=C(C=C3)C)C)C

Origin of Product

United States

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